molecular formula C7H13N3O3 B11925221 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate CAS No. 1087749-43-6

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate

Cat. No.: B11925221
CAS No.: 1087749-43-6
M. Wt: 187.20 g/mol
InChI Key: VGPXDEIUEQNDGB-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring The trihydrate form indicates that the compound is associated with three molecules of water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A one-pot synthesis method has been developed, which is mild, efficient, and operationally simple. This method involves the reaction at room temperature, making it highly practical for laboratory synthesis .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as those used in laboratory synthesis. The use of environmentally friendly catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is unique due to its specific substitution pattern and the presence of the trihydrate form, which can influence its solubility and reactivity. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer research .

Properties

CAS No.

1087749-43-6

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine;trihydrate

InChI

InChI=1S/C7H7N3.3H2O/c1-6-8-9-7-4-2-3-5-10(6)7;;;/h2-5H,1H3;3*1H2

InChI Key

VGPXDEIUEQNDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2.O.O.O

Origin of Product

United States

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